Sah-sos1A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

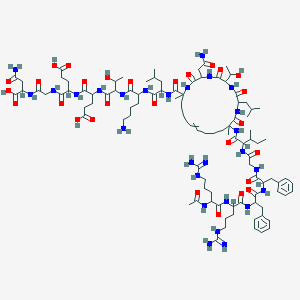

SAH-SOS1A is a cell-permeable hydrocarbon-stapled, α-helical peptide that mimics the native son of sevenless 1 (SOS1) helical domain. It is designed to bind to wild-type and mutant KRAS at the SOS1 binding pocket, disrupting the SOS1/KRAS interaction. This compound is particularly significant in cancer research due to its ability to impair the viability of cancer cells bearing specific KRAS mutations .

作用機序

Target of Action

Sah-sos1A is a peptide-based inhibitor that primarily targets the interaction between SOS1 (Son of Sevenless 1) and KRAS proteins . KRAS is a protein that plays a key role in regulating cellular responses to extracellular stimuli. This compound binds to both wild-type and mutant forms of KRAS, including G12D, G12V, G12C, G12S, and Q61H .

Mode of Action

This compound operates by binding to KRAS proteins with nanomolar affinity . This binding directly and independently blocks nucleotide association, a critical process for the activation of KRAS . By inhibiting this interaction, this compound can impair the viability of cancer cells driven by KRAS .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ERK-MAPK (Extracellular signal-Regulated Kinases-Mitogen-Activated Protein Kinases) phosphosignaling cascade . This pathway is downstream of KRAS and plays a crucial role in cell proliferation and survival. This compound exerts its effects by blocking this pathway .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , which suggests it can be absorbed and distributed within the body

Result of Action

The primary result of this compound’s action is the impairment of KRAS-driven cancer cell viability . By blocking the interaction between SOS1 and KRAS, this compound prevents the activation of the ERK-MAPK pathway, thereby inhibiting cell proliferation .

準備方法

Synthetic Routes and Reaction Conditions

SAH-SOS1A is synthesized as a hydrocarbon-stapled peptide. The synthesis involves the incorporation of non-natural amino acids, such as (S)-2-(4′-pentenyl)alanine, which allows for the formation of a hydrocarbon staple through olefin metathesis. This stapling enhances the peptide’s α-helicity, proteolytic stability, and cell permeability .

Industrial Production Methods

The industrial production of this compound involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin, and the hydrocarbon staple is introduced through a ring-closing metathesis reaction. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .

化学反応の分析

Types of Reactions

SAH-SOS1A primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the nucleotide binding pocket of KRAS, inhibiting nucleotide association and disrupting downstream signaling pathways .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as (S)-2-(4′-pentenyl)alanine for the hydrocarbon staple and catalysts for the olefin metathesis reaction. The peptide is typically dissolved in dimethyl sulfoxide (DMSO) or water for biological assays .

Major Products Formed

The major product formed from the synthesis of this compound is the hydrocarbon-stapled peptide itself. This product is characterized by its enhanced stability and cell permeability, making it effective in disrupting KRAS signaling .

科学的研究の応用

SAH-SOS1A has several scientific research applications, particularly in the fields of cancer biology and molecular pharmacology. It is used to study the inhibition of KRAS-driven signaling pathways, which are critical in various cancers. The compound has shown efficacy in impairing the viability of cancer cells with specific KRAS mutations, such as G12D, G12C, G12V, G12S, G13D, and Q61H .

In addition to cancer research, this compound is used to investigate the broader roles of KRAS and SOS1 in cellular signaling and regulation. Its ability to inhibit the activity of downstream effectors like MEK1/2, ERK1/2, and Akt makes it a valuable tool for studying these pathways .

類似化合物との比較

Similar Compounds

BI-2852: Another KRAS inhibitor that binds to a different site on KRAS, preventing its interaction with effectors.

SML-10-70-1: A GDP mimetic that covalently modifies the mutant cysteine of KRAS G12C.

PD 98,059: An inhibitor of MEK1/2, downstream effectors in the KRAS signaling pathway.

Uniqueness of SAH-SOS1A

This compound is unique due to its hydrocarbon-stapled structure, which enhances its α-helicity, stability, and cell permeability. This structural feature allows it to effectively disrupt the SOS1/KRAS interaction, making it a potent inhibitor of KRAS-driven signaling. Its ability to engage both wild-type and mutant forms of KRAS further distinguishes it from other inhibitors .

特性

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWNCFWBZZQNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H159N27O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2187.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)

![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2868885.png)

![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)